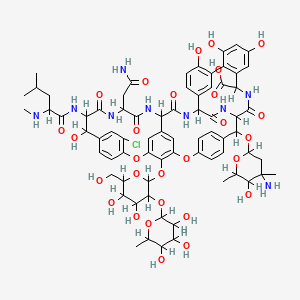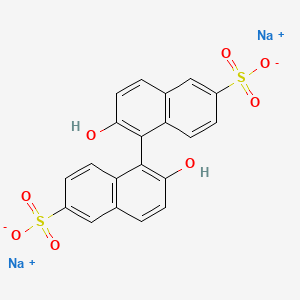![molecular formula C₂₁H₂₄N₄O₂ B1147237 (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol CAS No. 905580-90-7](/img/structure/B1147237.png)
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol
Overview
Description
Intermediate in the preparation of MLN 4924.
Scientific Research Applications
Cancer Research
Desulfonamide MLN 4924 is a potent and selective small molecule NEDD8-activating enzyme (NAE) inhibitor . In most cancer cells tested, inhibition of NAE leads to induction of DNA rereplication, resulting in DNA damage and cell death . This makes it a potential therapeutic agent for various types of cancers.
Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)
In preclinical models of activated B cell–like (ABC) diffuse large B-cell lymphoma (DLBCL), treatment with MLN4924 resulted in rapid accumulation of pIκBα, decrease in nuclear p65 content, reduction of nuclear factor-κB (NF-κB) transcriptional activity, and G1 arrest, ultimately resulting in apoptosis induction . This suggests that MLN4924 could be a potential treatment for DLBCL.
Inhibition of NEDD8-Activating Enzyme
MLN4924 inhibits cullin neddylation by directly targeting the NEDD8-activating enzyme that is essential for the activity of cullin-RING ligase (CRL) . This inhibition can lead to the suppression of the growth of human tumor xenografts in mice .
Genome Editing
In combination with other small molecules, MLN4924 has been reported to increase precise CRISPR-Cas9 genome editing in human pluripotent stem cells . This suggests that MLN4924 could be used to enhance the efficiency of genome editing.
Treatment of Multiple Myeloma
By blocking NAE and proteasome, MLN4924 together with bortezomib inhibits AKT and mTOR and induces apoptosis in multiple myeloma cell lines . This suggests that MLN4924 could be a potential treatment for multiple myeloma.
Regulation of Intracellular Proteins
NAE plays an essential role in regulating the activity of a subset of ubiquitin E3 ligases, the cullin-RING ligases (CRLs), which are responsible for regulating destruction of many intracellular proteins . By inhibiting NAE, MLN4924 can affect the regulation of these proteins.
Mechanism of Action
Target of Action
Desulfonamide MLN 4924, also known as (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol, primarily targets the NEDD8-activating enzyme (NAE) . NAE plays an essential role in regulating the activity of a subset of ubiquitin E3 ligases, the cullin-RING ligases (CRLs), which are responsible for regulating the destruction of many intracellular proteins .
Mode of Action
MLN 4924 is a potent and selective small molecule inhibitor of NAE . It inhibits NAE by preventing the conjugation of NEDD8 to the Cullin Ring Ligases (CRLs) . This subsequently prevents ubiquitination and proteasomal degradation of CRL substrates . In most cancer cells tested, inhibition of NAE leads to induction of DNA rereplication, resulting in DNA damage and cell death . In preclinical models of activated b cell–like (abc) diffuse large b-cell lymphoma (dlbcl), mln4924 induces an alternative mechanism of action .
Biochemical Pathways
The inhibition of NAE by MLN 4924 disrupts the neddylation cascade, a posttranslational protein modification process . This disruption leads to the accumulation of proteins that would otherwise be degraded by the ubiquitin-proteasome system . In ABC DLBCL cells, treatment with MLN4924 results in rapid accumulation of pIκBα, decrease in nuclear p65 content, reduction of nuclear factor-κB (NF-κB) transcriptional activity, and G1 arrest, ultimately resulting in apoptosis induction . These events are consistent with potent NF-κB pathway inhibition .
Pharmacokinetics
The pharmacokinetics of MLN 4924 is currently under investigation in phase 1 clinical trials . The primary objectives of these trials are to determine the maximum tolerated dose (MTD) and safety profile of MLN4924, describe the pharmacokinetics (PK) and pharmacodynamics (PD) in blood .
Result of Action
The inhibition of NAE by MLN 4924 leads to DNA damage and cell death in most cancer cells tested . In abc dlbcl cells, mln4924 induces an alternative mechanism of action, resulting in apoptosis induction . In vivo administration of MLN4924 to mice bearing human xenograft tumors of ABC- and GCB-DLBCL blocked NAE pathway biomarkers and resulted in complete tumor growth inhibition .
Action Environment
The action environment of MLN 4924 is primarily within the cell, where it interacts with NAE to inhibit the neddylation cascade . The efficacy and stability of MLN 4924 can be influenced by various environmental factors, including the presence of other drugs, the physiological state of the cell, and the specific type of cancer being treated
properties
IUPAC Name |
(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPPXBPNHSWHBK-QXGSTGNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)
![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)
![Tert-butyl N-[4-(oxan-2-yloxy)cyclohexyl]carbamate](/img/structure/B1147173.png)